2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
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Overview
Description
2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide: is a mouthful, but its structure reveals its complexity. Let’s break it down:
- The core structure consists of an acetamide group (2-oxoacetamide) linked to a hydrazine moiety.
- The ethoxybenzylidene group adds aromaticity and reactivity.
- The 4-methoxyphenyl substituent contributes to its overall properties.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- While not widely produced industrially, small-scale synthesis follows similar principles.
Chemical Reactions Analysis
Reactions::
Oxidation: The hydrazine group can undergo oxidation to form a diazo compound.
Substitution: The ethoxybenzylidene group is susceptible to nucleophilic substitution.
Reduction: Reduction of the carbonyl group forms the corresponding alcohol.
Oxidation: Sodium nitrite, acid.
Substitution: Alkali metal hydroxides, aprotic solvents.
Reduction: Sodium borohydride, ethanol.
- Oxidation: Diazo compound.
- Substitution: Ethoxybenzylidene group replaced by nucleophiles.
- Reduction: Alcohol derivative.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Possible applications in drug design.
Industry: Limited industrial use due to its complexity.
Mechanism of Action
Targets: Likely interacts with enzymes or receptors due to its structural features.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
359810-25-6 |
---|---|
Molecular Formula |
C18H19N3O4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N'-[(E)-(2-ethoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide |
InChI |
InChI=1S/C18H19N3O4/c1-3-25-16-7-5-4-6-13(16)12-19-21-18(23)17(22)20-14-8-10-15(24-2)11-9-14/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+ |
InChI Key |
UBRWNLUFGXVKKN-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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